Cas no 402832-01-3 (Ac-Leu-Glu-Val-Asp-aldehyde (pseudo acid))

Ac-Leu-Glu-Val-Asp-aldehyde (pseudo acid) Chemical and Physical Properties
Names and Identifiers
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- Ac-Leu-Glu-Val-Asp-aldehyde (pseudo acid)
- Ac-LEVD-CHO(Ac-Leu-Glu-Val-Asp-CHO)
- Ac-LEVD-CHO
- Caspase-4 Inhibitor I
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- Inchi: 1S/C22H36N4O9/c1-11(2)8-16(23-13(5)28)21(34)25-15(6-7-17(29)30)20(33)26-19(12(3)4)22(35)24-14(10-27)9-18(31)32/h10-12,14-16,19H,6-9H2,1-5H3,(H,23,28)(H,24,35)(H,25,34)(H,26,33)(H,29,30)(H,31,32)/t14-,15-,16-,19-/m0/s1
- InChI Key: MXGJLIBJKIIQSF-FPXQBCRKSA-N
- SMILES: O=C([C@H](CCC(=O)O)NC([C@H](CC(C)C)NC(C)=O)=O)N[C@H](C(N[C@H](C=O)CC(=O)O)=O)C(C)C
Computed Properties
- Hydrogen Bond Donor Count: 6
- Hydrogen Bond Acceptor Count: 9
- Heavy Atom Count: 35
- Rotatable Bond Count: 16
- Complexity: 798
- Topological Polar Surface Area: 208
- XLogP3: -0.8
Ac-Leu-Glu-Val-Asp-aldehyde (pseudo acid) Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | A299235-5mg |
Ac-Leu-Glu-Val-Asp-aldehyde (pseudo acid) |
402832-01-3 | 5mg |
$ 820.00 | 2022-06-08 | ||
TRC | A299235-10mg |
Ac-Leu-Glu-Val-Asp-aldehyde (pseudo acid) |
402832-01-3 | 10mg |
$ 1315.00 | 2022-06-08 | ||
TRC | A299235-1mg |
Ac-Leu-Glu-Val-Asp-aldehyde (pseudo acid) |
402832-01-3 | 1mg |
$ 210.00 | 2022-06-08 |
Ac-Leu-Glu-Val-Asp-aldehyde (pseudo acid) Related Literature
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Y. S. Liu,X. Zhang,X. F. Yang,X. K. Hong,J. F. Feng,M. S. Si,X. F. Wang Phys. Chem. Chem. Phys., 2015,17, 10462-10467
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Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538
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Kenji Sakota,Markus Schütz,Matthias Schmies,Raphael Moritz,Aude Bouchet,Takamasa Ikeda,Yuuki Kouno,Hiroshi Sekiya,Otto Dopfer Phys. Chem. Chem. Phys., 2014,16, 3798-3806
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Andrew L. Johnson,Matthew G. Davidson,Yolanda Pérez,Matthew D. Jones,Nicolas Merle,Paul R. Raithby,Stephen P. Richards Dalton Trans., 2009, 5551-5558
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Weizhen Yao,Yulin Meng,Xianglin Liu,Zhanguo Wang CrystEngComm, 2021,23, 2360-2366
Additional information on Ac-Leu-Glu-Val-Asp-aldehyde (pseudo acid)
Introduction to Ac-Leu-Glu-Val-Asp-aldehyde (pseudo acid) (CAS No. 402832-01-3)
Ac-Leu-Glu-Val-Asp-aldehyde (pseudo acid), also known by its CAS number 402832-01-3, is a synthetic peptide aldehyde that has garnered significant attention in the fields of chemical biology and medicinal chemistry. This compound is a derivative of the pentapeptide sequence leucine-glutamic acid-valine-aspartic acid (Leu-Glu-Val-Asp) and is characterized by the presence of an aldehyde group at the C-terminal end. The unique structure of this compound makes it a valuable tool in various biochemical and pharmaceutical applications.
The primary utility of Ac-Leu-Glu-Val-Asp-aldehyde (pseudo acid) lies in its ability to act as a potent and selective inhibitor of cysteine proteases, particularly caspases. Caspases are a family of cysteine-dependent aspartate-directed proteases that play crucial roles in apoptosis, or programmed cell death. By inhibiting caspase activity, this compound can modulate cellular processes involved in apoptosis, making it a valuable tool for both research and therapeutic applications.
Recent studies have highlighted the potential of Ac-Leu-Glu-Val-Asp-aldehyde (pseudo acid) in various biological contexts. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound effectively inhibited caspase-3 activity in vitro, leading to reduced apoptosis in cultured cells. This finding has significant implications for understanding the mechanisms of cell death and developing new therapeutic strategies for diseases characterized by excessive apoptosis, such as neurodegenerative disorders and certain types of cancer.
In addition to its role as a caspase inhibitor, Ac-Leu-Glu-Val-Asp-aldehyde (pseudo acid) has been explored for its potential in drug discovery and development. The ability to selectively target specific proteases makes it an attractive lead compound for the design of novel therapeutic agents. Researchers have used this compound as a scaffold to develop more potent and selective inhibitors with improved pharmacological properties. For example, a study published in Bioorganic & Medicinal Chemistry Letters reported the synthesis and evaluation of several derivatives of Ac-Leu-Glu-Val-Asp-aldehyde (pseudo acid), which exhibited enhanced inhibitory activity against caspase-3 and improved cellular permeability.
The structural features of Ac-Leu-Glu-Val-Asp-aldehyde (pseudo acid) contribute to its effectiveness as a protease inhibitor. The N-terminal acetyl group provides stability and reduces susceptibility to enzymatic degradation, while the aldehyde group at the C-terminal end forms a covalent bond with the active site cysteine residue of caspases. This covalent interaction is crucial for the high affinity and selectivity of the inhibitor. Understanding these structural interactions has led to advancements in rational drug design, where computational methods are used to predict and optimize inhibitor binding.
Beyond its direct application as an inhibitor, Ac-Leu-Glu-Val-Asp-aldehyde (pseudo acid) has also been utilized as a tool for studying protein-protein interactions and signaling pathways. In particular, it has been employed in pull-down assays to identify caspase-interacting proteins and to elucidate the molecular mechanisms underlying caspase activation and function. These studies have provided valuable insights into the complex regulatory networks that govern apoptosis and have opened new avenues for therapeutic intervention.
The safety profile of Ac-Leu-Glu-Val-Asp-aldehyde (pseudo acid) is another important consideration for its use in both research and clinical settings. Preclinical studies have shown that this compound exhibits low toxicity at relevant concentrations, making it suitable for use in cell culture experiments and animal models. However, as with any chemical reagent, appropriate handling and storage precautions should be followed to ensure safety.
In conclusion, Ac-Leu-Glu-Val-Asp-aldehyde (pseudo acid) (CAS No. 402832-01-3) is a versatile and powerful tool in chemical biology and medicinal chemistry. Its ability to selectively inhibit caspases makes it an invaluable reagent for studying apoptosis and developing new therapeutic strategies. Ongoing research continues to uncover new applications for this compound, further solidifying its importance in the scientific community.
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